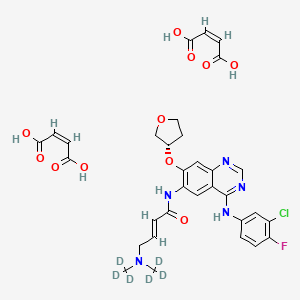
Afatinib-d6 (dimaleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afatinib-d6 (dimaleate) is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, Afatinib-d6, is used in scientific research to study the pharmacokinetics and metabolism of afatinib.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Afatinib-d6 (dimaleate) is synthesized through a multi-step process starting from 4-fluoro-2-aminobenzoic acid. The synthesis involves several key reactions including cyclization, nitration, substitution, reduction, condensation, and salification . The process is optimized to ensure high yield and purity, with a total yield of approximately 41.60% and a related substance content of 99.48% .
Industrial Production Methods
The industrial production of afatinib dimaleate involves a controlled, efficient, and robust three-stage manufacturing process. This process includes nitro-reduction, amidation, and salification reactions . The optimized route has been demonstrated on a 300 g scale, achieving an overall isolated yield of 84% for afatinib free base .
Análisis De Reacciones Químicas
Types of Reactions
Afatinib-d6 (dimaleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of afatinib dimaleate include:
Nitro-reduction: Uses reducing agents such as hydrogen gas in the presence of a catalyst.
Amidation: Involves the reaction of an amine with a carboxylic acid derivative.
Salification: Involves the reaction of a base with an acid to form a salt.
Major Products Formed
The major products formed from these reactions include the intermediate compounds leading to the final product, afatinib dimaleate. These intermediates are characterized and confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .
Aplicaciones Científicas De Investigación
Afatinib-d6 (dimaleate) has a wide range of scientific research applications, including:
Chemistry: Used to study the pharmacokinetics and metabolism of afatinib.
Biology: Investigates the biological effects of afatinib on cancer cells.
Medicine: Explores the therapeutic potential of afatinib in treating various cancers.
Industry: Used in the development and optimization of industrial production methods for afatinib
Mecanismo De Acción
Afatinib-d6 (dimaleate) exerts its effects by covalently binding to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This leads to the downregulation of ErbB signaling pathways, which are crucial for the growth and proliferation of cancer cells .
Comparación Con Compuestos Similares
Afatinib-d6 (dimaleate) is compared with other similar compounds such as:
Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations resistant to first-generation inhibitors.
Afatinib-d6 (dimaleate) is unique due to its irreversible binding to multiple ErbB family members, providing a broader spectrum of activity compared to other EGFR inhibitors .
Propiedades
Fórmula molecular |
C32H33ClFN5O11 |
|---|---|
Peso molecular |
724.1 g/mol |
Nombre IUPAC |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;; |
Clave InChI |
USNRYVNRPYXCSP-PELYZBGRSA-N |
SMILES isomérico |
[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


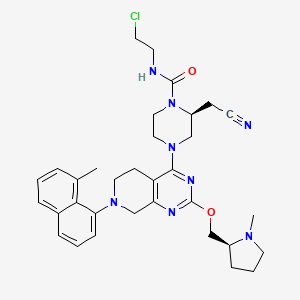
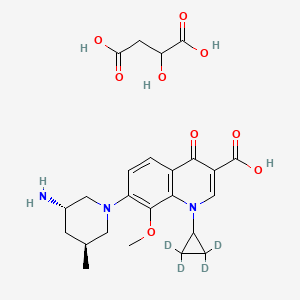
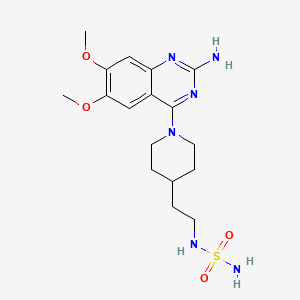
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
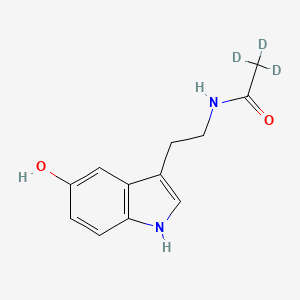
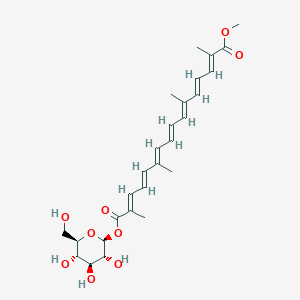
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
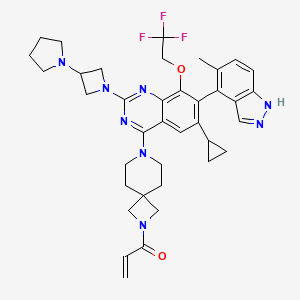
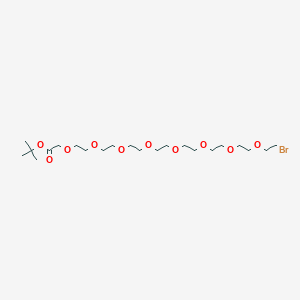
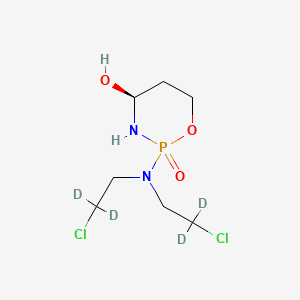
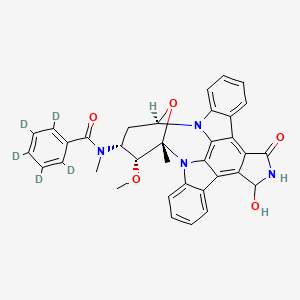
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)

